molecular formula C14H19N3OS B2766559 4-ethyl-5-(4-isobutoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 725244-84-8

4-ethyl-5-(4-isobutoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2766559
CAS No.: 725244-84-8
M. Wt: 277.39
InChI Key: YCWPJQFLRJNHQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-5-(4-isobutoxyphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-5-(4-isobutoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-isobutoxybenzaldehyde with ethyl hydrazinecarboxylate to form an intermediate hydrazone. This intermediate is then cyclized using sulfur and a base such as sodium hydroxide to yield the desired triazole-thiol compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. The final product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-5-(4-isobutoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The compound can be reduced to modify the triazole ring or other functional groups.

    Substitution: The isobutoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents such as bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of disulfide derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethyl-5-(4-isobutoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins or enzymes, potentially inhibiting their activity. The triazole ring may also interact with biological receptors or enzymes, modulating their function. These interactions can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate
  • 2-{[4-allyl-5-(4-isobutoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-chloro-2-methylphenyl)acetamide

Uniqueness

4-ethyl-5-(4-isobutoxyphenyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring and thiol group makes it particularly versatile for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-ethyl-3-[4-(2-methylpropoxy)phenyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3OS/c1-4-17-13(15-16-14(17)19)11-5-7-12(8-6-11)18-9-10(2)3/h5-8,10H,4,9H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWPJQFLRJNHQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2=CC=C(C=C2)OCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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